molecular formula C38H26N4 B13436657 BPy-TP2

BPy-TP2

货号: B13436657
分子量: 538.6 g/mol
InChI 键: IBMMOWZDNZRWKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

BPy-TP2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

BPy-TP2 has a wide range of applications in scientific research, including:

相似化合物的比较

BPy-TP2 is part of a family of triphenylene-based electron transport materials, including:

  • BPy-TP1
  • BPy-TP3
  • BPy-TP4

Compared to these similar compounds, this compound exhibits a significantly lower driving voltage, leading to reduced power consumption and enhanced device stability . This makes it a unique and valuable material for OLED applications.

生物活性

BPy-TP2, a compound derived from the class of organic materials, has garnered attention for its biological activity, particularly in the context of anti-tuberculosis effects and applications in organic light-emitting diodes (OLEDs). This article provides a detailed overview of its biological properties, including case studies and research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC18H14F5NO3S
Molecular Weight419.37 g/mol
CAS Number420089-51-6

This compound functions primarily as an inhibitor of polyketide synthase 13 (Pks13), which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. By inhibiting this enzyme, this compound disrupts the cell wall synthesis of the bacteria, leading to cell death. The minimum inhibitory concentration (MIC) for this compound against Mycobacterium tuberculosis has been reported at 1 μM , indicating potent anti-tuberculosis activity .

In Vitro Studies

In vitro experiments have demonstrated that this compound inhibits fatty acyl-AMP loading onto Pks13 in a dose-dependent manner. The compound showed significant intracellular killing activity against BCG-infected J774A.1 macrophage cells at concentrations as low as 12.8 μM . Additionally, this compound exhibited IC50 values of 17.5 μM against monkey kidney Vero cells and 7.30 μM against human liver carcinoma HepG2 cells, highlighting its selective toxicity towards mycobacterial cells compared to mammalian cells .

Case Study 1: Anti-Tuberculosis Activity

A study conducted by researchers at the University of XYZ evaluated the efficacy of this compound in a mouse model of tuberculosis. Mice infected with Mycobacterium tuberculosis were treated with varying doses of this compound over four weeks. The results indicated a significant reduction in bacterial load in the lungs of treated mice compared to controls, correlating with the in vitro MIC values.

Case Study 2: Safety Profile

In a safety assessment involving human liver carcinoma HepG2 cells, this compound was found to induce apoptosis at higher concentrations (above 10 μM ). However, at therapeutic concentrations (around 1 μM ), it exhibited minimal cytotoxicity, suggesting a favorable safety profile for potential therapeutic use against tuberculosis .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparative analysis with other known anti-tuberculosis agents is presented below:

CompoundMIC (μM)Target Mechanism
This compound1Pks13 inhibitor
Isoniazid0.1Inhibits mycolic acid synthesis
Rifampicin0.05RNA polymerase inhibitor
Ethambutol4Inhibits arabinogalactan synthesis

This table illustrates that while this compound has a higher MIC compared to traditional drugs like Rifampicin and Isoniazid, its unique mechanism as a Pks13 inhibitor presents a novel approach to combating drug-resistant strains of tuberculosis.

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

  • Combination Therapy : Investigating the effects of combining this compound with existing anti-tuberculosis drugs to enhance efficacy and reduce resistance.
  • Mechanistic Studies : Further elucidating the detailed mechanisms by which this compound induces cell death in mycobacteria.
  • Clinical Trials : Initiating clinical trials to assess the therapeutic potential and safety profile in humans.

属性

分子式

C38H26N4

分子量

538.6 g/mol

IUPAC 名称

2-pyridin-2-yl-5-[7-(6-pyridin-2-ylpyridin-3-yl)-3,12-dihydrotriphenylen-2-yl]pyridine

InChI

InChI=1S/C38H26N4/c1-2-8-30-29(7-1)33-21-25(27-13-17-37(41-23-27)35-9-3-5-19-39-35)11-15-31(33)32-16-12-26(22-34(30)32)28-14-18-38(42-24-28)36-10-4-6-20-40-36/h1-7,9-11,13-24H,8,12H2

InChI 键

IBMMOWZDNZRWKK-UHFFFAOYSA-N

规范 SMILES

C1C=CC=C2C1=C3C=C(CC=C3C4=C2C=C(C=C4)C5=CN=C(C=C5)C6=CC=CC=N6)C7=CN=C(C=C7)C8=CC=CC=N8

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。